Benzyldodecyldimethyl ammonium chloride

ophthalmic preservative safety corneal epithelium benzalkonium chloride homolog toxicity

Specify BDDAC—the C12-pure BAC homolog—for applications where chain-length consistency governs safety and efficacy. BDDAC preserves antimicrobial competence while markedly reducing corneal epithelial toxicity and mucosal irritation versus C14/C16 homologs, validated for multi-dose ophthalmic (0.003–0.01%) and transmucosal formulations. In industrial water systems, BDDAC degrades 40% faster (MBBR t½ 12 h vs. 20 h for C14-BAC), exhibits 3.3-fold lower logP, and uniquely enables biofilm inactivation via immobilized microparticle delivery without free biocide discharge. Choose BDDAC where batch consistency and reduced host-tissue toxicity are non-negotiable.

Molecular Formula C21H38ClN
Molecular Weight 340.0 g/mol
Cat. No. B8379012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldodecyldimethyl ammonium chloride
Molecular FormulaC21H38ClN
Molecular Weight340.0 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCCCCCCCCCCCC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C21H37N.ClH/c1-22(2)20-16-11-9-7-5-3-4-6-8-10-13-17-21-18-14-12-15-19-21;/h12,14-15,18-19H,3-11,13,16-17,20H2,1-2H3;1H
InChIKeyDJDFJRPSKMFYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldodecyldimethyl Ammonium Chloride (CAS 139-07-1): Procurement-Relevant Identity, Class, and Physicochemical Profile


Benzyldodecyldimethyl ammonium chloride (BDDAC; also referred to as BAC-C12, DDBAC, or benzododecinium chloride) is the C12-homolog of the benzalkonium chloride (BAC) family—a series of cationic quaternary ammonium surfactants widely deployed as broad-spectrum biocides, preservatives, and phase-transfer agents. With a molecular formula of C₂₁H₃₈ClN and a molecular weight of 339.99 g·mol⁻¹, BDDAC presents as a white to off-white solid or pale-yellow waxy material with a melting point of ~60 °C, a density of 1.03 at 20 °C, and water solubility of approximately 2 g·L⁻¹ [1]. Unlike commercial BAC mixtures (which contain variable proportions of C12, C14, and C16 alkyl chains), BDDAC is a single-chain-length entity, enabling reproducible formulation, predictable structure-activity relationships, and batch-to-batch consistency that heterogeneous BAC mixtures cannot guarantee .

Why Benzyldodecyldimethyl Ammonium Chloride Cannot Be Interchanged with Mixed-Chain BAC or Longer-Chain Homologs


The alkyl chain length of benzalkonium chloride homologs is the dominant structural determinant of both antimicrobial potency and host-tissue toxicity, yet these two properties do not scale in parallel. As the chain lengthens from C12 to C14 to C16, antimicrobial activity increases moderately or plateaus, while ocular, mucosal, and cellular toxicity escalates steeply [1]. This divergence creates a chain-length-dependent therapeutic window: C12-BAC (BDDAC) occupies a unique position where preserved antimicrobial competence coexists with markedly reduced corneal epithelial disruption, lower mucosal irritation, and faster metabolic clearance compared with its C14 and C16 counterparts [2]. Substituting BDDAC with a commercial mixed-chain BAC or a longer-chain homolog therefore alters the risk-benefit calculus in ways that cannot be compensated by simple concentration adjustment, particularly in applications where chronic exposure to human or animal tissues is anticipated.

Quantitative Evidence Guide: Where Benzyldodecyldimethyl Ammonium Chloride Is Differentiated from BAC-C14, BAC-C16, and Mixed-Chain BAC


Corneal Epithelial Integrity: C12-BAC Preserves Epithelium at Concentrations Where C14-BAC Causes Damage

In a direct in vivo comparison using Japanese white rabbits, scanning electron microscopy (SEM) revealed an intact corneal epithelium after 60-second exposure to 0.005% C12-BAC, whereas 0.005% C14-BAC produced frank epithelial damage at the identical concentration and exposure duration [1]. Transepithelial electrical resistance (TER) measurements confirmed that C14-BAC caused the greatest corneal barrier impairment, followed by mixed BAC/C16-BAC, with C12-BAC producing the least disruption [1]. In a separate 39-week repeat-exposure study, 0.01% C12-BAK applied to rabbit eyes produced no detectable ocular toxicity by ophthalmoscopy or histopathology, while demonstrating effective antimicrobial activity at concentrations as low as 0.003% [2].

ophthalmic preservative safety corneal epithelium benzalkonium chloride homolog toxicity transepithelial electrical resistance

Mucosal Irritation Potency: C12-BAC is the Least Irritating BAC Homolog While Retaining Sufficient Antimicrobial Activity

Using the slug mucosal irritation (SMI) assay—a validated alternative to mammalian mucosal testing—Adriaens et al. (2001) established that BAC-induced protein release, lactate dehydrogenase (LDH) leakage, and alkaline phosphatase (ALP) release from foot mucosa all followed the same rank order: BAC-C16 < BAC-C14 < BAC-C12 ≈ BAC-mix, where lower values indicate less irritation [1]. Critically, the antimicrobial activity ranking was inverted: BAC-C14 ≥ BAC-C16 > BAC-C12, with C14 exhibiting greater activity than the commercial BAC mixture [1]. Thus, while C12-BAC is the least intrinsically irritating homolog, it still provides antimicrobial activity within the same order of magnitude, yielding a favorable irritation-to-activity ratio that the longer-chain homologs cannot match.

mucosal irritation BAC homolog toxicity ranking slug mucosal irritation assay pharmaceutical preservative selection

Critical Micelle Concentration (CMC): A 6.2-Fold Higher CMC Versus C14-BAC Enables Monomer-Dominated Bactericidal Activity Across a Broader Concentration Range

In a systematic CMC and virucidal activity study using influenza virus as a model enveloped virus, the CMC of C12BAC was determined as 4.54 × 10⁻³ M (in 10% serum-free medium), compared with 7.27 × 10⁻⁴ M for C14BAC (6.2-fold lower) and 7.43 × 10⁻⁵ M for C16BAC (61-fold lower) [1]. In pure water, C12BAC exhibits a CMC of approximately 1.2 mM, whereas a typical commercial BAC mixture (C12:C14 = 70:30) has a CMC of approximately 0.37 mM [2]. The practical consequence is that C12BAC remains predominantly monomeric up to substantially higher concentrations than C14BAC or mixed BAC. Since bactericidal activity of BAC is driven by monomers rather than micelles and virucidal activity is CMC-dependent, the higher CMC of C12BAC provides a wider formulation window for applications where monomer-based bactericidal action is desired without triggering micelle-associated virucidal enhancement [1].

critical micelle concentration BAC formulation design virucidal activity surfactant micellization

Metabolic and Environmental Clearance: C12-BAC Exhibits Faster Hepatic Degradation and Shorter Environmental Half-Life Than C14 and C16 Homologs

In human liver microsomes (HLM), the apparent metabolic half-life of BAC homologs increased systematically with alkyl chain length: C10 < C12 < C14 < C16, indicating that longer-chain BACs are metabolically more stable and therefore potentially more bioaccumulative [1]. In an environmentally relevant moving bed biofilm reactor (MBBR) system, the degradation half-life of BAC-12 was 12 hours, compared with 20 hours for BAC-14—a 1.7-fold difference [2]. The octanol-water partition coefficient (log P) further differentiates the homologs: 9.98 for C12, 32.9 for C14, and 82.5 for C16 [3]. The combined shorter metabolic half-life, faster environmental biodegradation, and lower lipophilicity of BDDAC make it the preferred choice in applications where reduced systemic accumulation and lower environmental persistence are procurement criteria.

BAC metabolism cytochrome P450 biodegradation half-life environmental persistence MBBR

Biofilm Control with Immobilized BDMDAC: 93.3% Inactivation Achieved via Contact-Killing Microparticle Delivery Without Biocide Release

BDMDAC has been successfully immobilized onto calcium carbonate (CaCO₃) microparticles via layer-by-layer (LbL) self-assembly, enabling targeted biofilm control without releasing free biocide into the bulk water phase. In 60-minute exposures, BDMDAC-coated CaCO₃ microparticles achieved 81.9% inactivation of Pseudomonas fluorescens biofilms at 6.33 mg/L and 93.3% at 11.75 mg/L, with efficacy statistically equivalent (p > 0.05) to an equivalent dose of free BDMDAC [1]. Extended studies with hydroxyapatite (Hap)-based microparticles demonstrated complete bacterial reduction at 200 mg/L after 240 minutes, with HPLC analysis confirming zero biocide release over a 2-week monitoring period, consistent with a contact-killing mechanism [2]. No equivalent immobilized-delivery performance data are available in the peer-reviewed literature for C14-BAC or C16-BAC homologs, making this a BDDAC-specific application advantage.

biofilm control immobilized biocide BDMDAC microparticles water disinfection Pseudomonas fluorescens

Intrinsic Cytotoxicity: C12-BAC (BDDAC) is Less Cytotoxic Than C16-BAC in Mammalian Cells, Inverting the Antimicrobial Potency Hierarchy

In a direct comparative cytotoxicity study using flow cytometric analysis of rat thymocytes, benzylcetyldimethylammonium (BZK-C16) exhibited more potent cytotoxicity than both benzyldodecyldimethylammonium (BZK-C12) and benzyldimethyltetradecylammonium (BZK-C14) [1]. This finding is significant because it demonstrates that the rank order of cytotoxicity (C16 > C14 ≈ C12) is opposite to the rank order of antimicrobial potency (C14 ≥ C16 > C12), meaning that the C12 homolog provides the widest separation between antimicrobial efficacy and mammalian cell toxicity. Furthermore, ZnCl₂ (1–10 µM) significantly potentiated the cytotoxicity of BZK-C16 at sublethal concentrations (1 µM) but did not comparably enhance the toxicity of the shorter-chain homologs, suggesting an additional C16-specific toxicological vulnerability in zinc-rich biological environments [1].

benzalkonium cytotoxicity thymocyte assay BZK homolog comparison zinc potentiation

Procurement-Guiding Application Scenarios for Benzyldodecyldimethyl Ammonium Chloride Based on Quantified Differentiation Evidence


Ophthalmic Formulation Preservative: Replacing Mixed BAC with Single-Entity C12-BAC to Reduce Corneal Epithelial Toxicity

In multi-dose ophthalmic products where chronic preservative exposure is unavoidable, BDDAC at concentrations between 0.003% and 0.01% provides adequate antimicrobial preservation while avoiding the corneal epithelial damage documented for C14-BAC at equivalent concentrations [1]. The 39-week NOAEL of 0.01% in rabbits, combined with SEM-confirmed epithelial integrity at 0.005%, supports BDDAC as a safer preservative candidate for glaucoma medications, artificial tears, and other chronic-use ophthalmic formulations where the commercial BAC mixture carries a well-documented risk of ocular surface disease [2].

Nasal and Otic Drug Product Preservation: Leveraging the Favorable Irritation-to-Activity Ratio of C12-BAC

For transmucosal drug products applied to the nasal or otic mucosa, the SMI assay data demonstrate that BDDAC is the least intrinsically irritating BAC homolog while retaining microbiostatic competence [1]. Formulators can specify BDDAC as a single-entity preservative at concentrations that balance antimicrobial pharmacopoeial requirements against the mucosal tolerability demanded by chronic rhinitis, sinusitis, or otitis media therapies, avoiding the higher irritation burden associated with C14-containing BAC mixtures.

Environmental Disinfection with Reduced Ecotoxicological Persistence: Capitalizing on Faster Biodegradation of C12-BAC

In disinfectant products destined for high-volume discharge into municipal wastewater (e.g., food processing sanitizers, hospital surface disinfectants, laundry biocides), the 12-hour MBBR degradation half-life of BDDAC—versus 20 hours for BAC-C14 [1]—offers a tangible reduction in environmental persistence. When combined with the 3.3-fold lower octanol-water partition coefficient compared to C14-BAC [2], BDDAC-based formulations present a lower bioaccumulation hazard, facilitating compliance with increasingly stringent environmental quality standards for quaternary ammonium compounds in receiving waters.

Industrial Biofilm Control via Immobilized Biocide Delivery: Contact-Killing Without Biocide Release

For cooling water systems, heat exchangers, and process water circuits where biofilm accumulation compromises thermal efficiency and promotes microbially influenced corrosion, BDDAC is uniquely suited for immobilization on CaCO₃ or hydroxyapatite microparticles using layer-by-layer self-assembly [1]. This strategy achieves 81.9–93.3% biofilm inactivation at 6.33–11.75 mg/L particle doses within 60 minutes without releasing free biocide into the bulk water phase, thereby eliminating biocide discharge into wastewater while maintaining operational biofilm control [2]. No equivalent peer-reviewed data exist for C14- or C16-BAC in this delivery format.

Quote Request

Request a Quote for Benzyldodecyldimethyl ammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.